1-(6-Bromo-4-methoxypyridin-2-YL)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-(6-bromo-4-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)7-3-6(12-2)4-8(9)10-7/h3-4H,1-2H3 |
InChI Key |
JMPGTCCXSVSLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)OC)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 6 Bromo 4 Methoxypyridin 2 Yl Ethanone
Preparation of Key Precursor Compounds
The assembly of the target molecule relies on the availability of appropriately substituted pyridine (B92270) precursors. Key intermediates include 2,6-dibromo-4-methoxypyridine (B39753) and 2-bromo-4-methoxypyridine, which provide the necessary scaffolding for the final acylation step.
Synthesis of 2,6-Dibromo-4-methoxypyridine
A common and effective route to 2,6-dibromo-4-methoxypyridine begins with a commercially available starting material, 2,4,6-tribromopyridine (B1317647). The synthesis is achieved through a nucleophilic aromatic substitution reaction. By treating 2,4,6-tribromopyridine with sodium methoxide (B1231860) in methanol (B129727) under reflux conditions, a regioselective displacement of the bromide at the 4-position occurs, yielding 2,6-dibromo-4-methoxypyridine in high yield, typically around 80%. chemicalbook.comechemi.com This selectivity is attributed to the higher reactivity of the C4 position in the pyridine ring towards nucleophilic attack.
| Starting Material | Reagents and Conditions | Product | Yield |
| 2,4,6-Tribromopyridine | Sodium methoxide, Methanol, Reflux | 2,6-Dibromo-4-methoxypyridine | 80% |
Functionalization Routes to 2-Bromo-4-methoxypyridine
There are two primary synthetic pathways to obtain 2-bromo-4-methoxypyridine, a key precursor for the target molecule.
The first approach involves the direct bromination of 4-methoxypyridine (B45360). arkat-usa.org This is accomplished through a directed ortho-metalation strategy. 4-methoxypyridine is treated with n-butyllithium (n-BuLi) in the presence of 2-(N,N-dimethylamino)ethanol in hexane (B92381) at low temperatures. This generates a lithiated intermediate at the C2 position, which is then quenched with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, to afford 2-bromo-4-methoxypyridine. arkat-usa.org
A second route utilizes 2-bromo-4-chloropyridine (B1272041) as the starting material. chemicalbook.com In this method, the chloro group at the 4-position is displaced by a methoxy (B1213986) group through a nucleophilic aromatic substitution reaction with sodium methoxide in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. chemicalbook.com
| Starting Material | Reagents and Conditions | Product |
| 4-Methoxypyridine | 1. n-BuLi, 2-(N,N-dimethylamino)ethanol, Hexane, -20°C | 2-Bromo-4-methoxypyridine |
| 2. 1,2-Dibromo-1,1,2,2-tetrachloroethane, THF, -78°C to RT | ||
| 2-Bromo-4-chloropyridine | Sodium methoxide, DMSO, 120°C | 2-Bromo-4-methoxypyridine |
Strategies for Introducing the Methoxy Group
The introduction of the methoxy group at the 4-position of the pyridine ring is a critical step in the synthesis of these precursors. The most prevalent strategy involves nucleophilic aromatic substitution, where a suitable leaving group on the pyridine ring is displaced by a methoxide source.
As demonstrated in the synthesis of both 2,6-dibromo-4-methoxypyridine and 2-bromo-4-methoxypyridine, sodium methoxide is a highly effective reagent for this transformation. chemicalbook.comechemi.com The choice of solvent and reaction temperature is crucial for the success of this reaction, with methanol and DMSO being commonly employed. The leaving group is typically a halide, such as bromide or chloride, with the lability of the leaving group influencing the reaction conditions required.
Direct Synthetic Approaches to 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone
The final stage of the synthesis involves the introduction of the ethanone (B97240) (acetyl) group at the C2 position of a pre-functionalized pyridine ring. This is typically achieved through acylation reactions on a suitably activated precursor.
Regioselective Bromination of Pyridine Precursors
Achieving the desired 6-bromo-4-methoxy-2-substituted pyridine framework often requires careful control of bromination reactions. While direct regioselective bromination of 4-methoxypyridine to yield the 2-bromo isomer is possible through directed metalation, achieving selective bromination at the C6 position can be more challenging. Often, a more reliable strategy involves starting with a precursor that already contains the desired bromine substitution pattern, such as 2,6-dibromo-4-methoxypyridine. This circumvents the need for a potentially low-yielding or non-selective bromination step on a monosubstituted pyridine.
Acylation Reactions for Ethanone Moiety Incorporation
The introduction of the ethanone group to form the final product can be accomplished through a metal-halogen exchange followed by acylation. A plausible and effective method involves the use of 2,6-dibromo-4-methoxypyridine as the starting material.
This precursor can undergo a regioselective lithium-bromine exchange at one of the bromine atoms, typically at the more reactive C2 position, by treatment with a strong organolithium base such as n-butyllithium at low temperatures (e.g., -78°C). The resulting organolithium intermediate is a potent nucleophile.
This nucleophilic species can then be reacted with an appropriate acetylating agent to introduce the ethanone moiety. A common and effective acylating agent for this purpose is N,N-dimethylacetamide. The reaction quenches the organolithium intermediate and forms the desired ketone, this compound. This approach offers a direct and controlled method for the incorporation of the acetyl group at the desired position.
| Precursor | Reagents and Conditions | Product |
| 2,6-Dibromo-4-methoxypyridine | 1. n-Butyllithium, THF, -78°C | This compound |
| 2. N,N-Dimethylacetamide |
One-Pot and Multicomponent Synthesis Strategies
The synthesis of complex heterocyclic compounds such as substituted pyridines is increasingly benefiting from one-pot and multicomponent reactions (MCRs). mdpi.com These strategies offer significant advantages in terms of efficiency, resource conservation, and reduced waste by combining multiple reaction steps into a single operation without isolating intermediates. mdpi.comsemanticscholar.org MCRs, where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are particularly powerful for creating molecular diversity. mdpi.comnih.gov
While specific MCRs for the direct synthesis of this compound are not extensively detailed in the literature, established MCRs like the Hantzsch pyridine synthesis or variations of the Biginelli and Ugi reactions are commonly employed for creating substituted pyridine rings. mdpi.com These reactions are valued for their ability to construct complex scaffolds in a single, efficient step. researchgate.net
One-pot syntheses, which may involve sequential addition of reagents, have also been developed for related structures. For example, a facile one-pot synthesis of pyridopyrazine-1,6-diones has been achieved through a sequential coupling and cyclization reaction. nih.gov This approach, which avoids the need for intermediate purification, is indicative of modern strategies that could be adapted for the target compound. Furthermore, sustainable methods, such as fully mechanochemical (ball milling) one-pot syntheses, are being developed for bioactive heterocycles, showcasing a move towards more environmentally friendly production. semanticscholar.org
Advanced Synthetic Route Optimization
Optimizing synthetic routes is crucial for the viable production of chemical intermediates. This involves the careful selection of catalysts and the fine-tuning of reaction conditions to maximize yield and purity while ensuring the process is scalable.
Evaluation of Catalyst Systems for Enhanced Efficiency
Catalyst selection is paramount in modern organic synthesis, particularly for cross-coupling reactions used to construct substituted pyridines. Palladium-based catalysts are frequently employed for their high efficiency and functional group tolerance. For the synthesis of analogous pyridine derivatives, various palladium catalyst systems have proven effective.
For instance, in Suzuki coupling reactions to form aryl-pyridines, the combination of a palladium source and a specific ligand is critical. Studies on related compounds have shown that a system comprising Pd(dppf)Cl₂ in combination with a base like K₂CO₃ can be optimal under microwave conditions. researchgate.netresearchgate.net Similarly, the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone utilizes a catalyst system of palladium(II) acetate (B1210297) with Xantphos as the ligand. google.com These examples highlight the importance of the catalyst-ligand combination in achieving high efficiency.
Table 1: Catalyst Systems in the Synthesis of Pyridine Ethanone Analogs
| Catalyst System | Ligand | Base | Reaction Type | Target Compound Class |
|---|---|---|---|---|
| Palladium(II) acetate | Xantphos | - | Cross-coupling | Substituted Pyridinyl Ethanone google.com |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Suzuki Coupling | 2-methyl-4-phenylpyridine (B85350) researchgate.netresearchgate.net |
Investigation of Reaction Conditions for Improved Yield and Purity
The optimization of reaction parameters such as solvent, temperature, and reaction time is a critical step in improving the yield and purity of the final product. For pyridine derivatives, a range of conditions has been explored.
In a Sonogashira coupling reaction to produce an ethynyl-pyridine derivative, the reaction was carried out in a tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (TEA) solvent system at room temperature for two hours, resulting in a 55% yield after purification. chemicalbook.com In another example, optimizing the Suzuki coupling reaction for 2-methyl-4-phenylpyridine involved using a mixed solvent system of water/1,4-dioxane under microwave irradiation at 120 °C, which increased the reaction yield significantly to 81%. researchgate.netresearchgate.net Purification is also a key consideration; recrystallization and column chromatography are common methods to achieve high purity of the final product. google.comchemicalbook.com
Table 2: Reaction Conditions for Synthesis of Related Pyridine Derivatives
| Reaction Type | Solvent(s) | Temperature | Time | Yield | Ref. |
|---|---|---|---|---|---|
| Sonogashira Coupling | THF, TEA | Room Temp. | 2 hours | 55% | chemicalbook.com |
| Suzuki Coupling | water/1,4-dioxane (5:1) | 120 °C (Microwave) | 2 hours | 81% | researchgate.net |
Comparisons of Different Methodologies for Scalability
For a chemical intermediate to be commercially viable, its synthesis must be scalable. Scalability depends on factors such as cost of materials, safety, operational simplicity, and process efficiency. Methodologies that utilize one-pot procedures are often more scalable as they reduce the number of unit operations and avoid the isolation of intermediates. google.com
The choice of starting materials is also crucial. Syntheses that begin from commercially available and registered intermediates are advantageous for large-scale production. google.com For instance, the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is noted for using intermediates that are readily available. google.com
Comparing methodologies, multicomponent reactions inherently possess advantages for scalability due to their high atom and step economy. mdpi.com They streamline complex syntheses into fewer steps compared to traditional linear syntheses. mdpi.com In contrast, multi-step syntheses that require purification after each step can be less efficient and more costly to scale up. Direct synthesis routes, such as the bromination of an acetylpyridine precursor followed by subsequent functionalization, represent a common and often scalable approach for producing compounds like this compound. vulcanchem.com Processes that avoid hazardous or expensive reagents, such as tungsten-based catalysts, are also preferred for scalability. google.com
Chemical Reactivity and Derivatization of 1 6 Bromo 4 Methoxypyridin 2 Yl Ethanone
Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring
The presence of a bromine atom on the electron-deficient pyridine ring renders the 6-position susceptible to attack by nucleophiles. This reactivity is a cornerstone of the derivatization of this compound, allowing for the strategic replacement of the bromine with various substituents.
The bromine atom at the C-6 position of the pyridine ring can be displaced by a variety of nucleophiles, often facilitated by transition metal catalysis. A prominent example of such a transformation is the Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds. While specific studies on 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone are not extensively documented, the reactivity of the closely related compound, 1-(6-bromopyridin-2-yl)ethanone, provides valuable insight. This analog has been shown to undergo a Sonogashira coupling with terminal alkynes, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst chemicalbook.com. This reaction effectively replaces the bromine atom with an ethynyl (B1212043) group, demonstrating the feasibility of C-C bond formation at this position.
Table 1: Example of Sonogashira Coupling on a Related Bromopyridine
| Reactant | Reagents and Conditions | Product | Yield | Reference |
| 1-(6-bromopyridin-2-yl)ethanone | (Trimethylsilyl)acetylene, CuI, PdCl₂(PPh₃)₂, THF, TEA, room temperature, 2 hours | 1-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone | Not explicitly stated for this step, but the subsequent product was obtained in 55% yield over 2 steps. | chemicalbook.com |
This table is based on data for a structurally similar compound and is intended to be illustrative of the potential reactivity.
Nitrogen-based nucleophiles are crucial for the synthesis of a wide array of biologically active molecules. The displacement of the bromine atom in bromo-pyridines by amines is a common strategy for introducing nitrogen-containing substituents. For instance, the selective C-N bond-forming reaction of 2,6-dibromopyridine (B144722) with various amines showcases the potential for such transformations researchgate.net. Although direct experimental data for this compound is limited, it is anticipated that this compound would react with a range of primary and secondary amines, likely under metal-catalyzed conditions (e.g., using copper or palladium catalysts), to yield the corresponding 6-amino-4-methoxypyridin-2-yl derivatives. A study on 1-(6-bromopyridin-2-yl)-1H-benzo[d]imidazole, a derivative of 1-(6-bromopyridin-2-yl)ethanone, demonstrated a copper-catalyzed coupling with amines researchgate.net.
Table 2: Potential Reactivity with Nitrogen-Based Nucleophiles
| Nucleophile | General Reaction Conditions | Expected Product |
| Primary Amines (e.g., Aniline) | Pd or Cu catalyst, base, solvent (e.g., DMSO, Dioxane), heat | 1-(6-(Arylamino)-4-methoxypyridin-2-yl)ethanone |
| Secondary Amines (e.g., Morpholine) | Pd or Cu catalyst, base, solvent (e.g., DMSO, Dioxane), heat | 1-(6-Morpholino-4-methoxypyridin-2-yl)ethanone |
| N-Heterocycles (e.g., Imidazole) | Pd or Cu catalyst, base, solvent (e.g., DMSO, Dioxane), heat | 1-(6-(1H-Imidazol-1-yl)-4-methoxypyridin-2-yl)ethanone |
This table represents expected reactivity based on general principles and reactions of similar compounds.
Oxygen- and sulfur-based nucleophiles can also displace the bromine atom, leading to the formation of ethers and thioethers, respectively. Reactions with alkoxides (e.g., sodium methoxide) or thiolates (e.g., sodium thiomethoxide) are expected to proceed, likely requiring elevated temperatures and potentially the use of a catalyst to facilitate the substitution on the heteroaromatic ring. These reactions would yield 1-(6-alkoxy-4-methoxypyridin-2-yl)ethanone and 1-(6-(alkylthio)-4-methoxypyridin-2-yl)ethanone derivatives, respectively.
Transformations of the Ethanone (B97240) Functional Group
The ethanone (acetyl) group at the C-2 position of the pyridine ring is a versatile functional handle that can be readily transformed into other functional groups through reduction or oxidation processes.
The ketone functionality of this compound can be selectively reduced to a secondary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) masterorganicchemistry.comlibretexts.orgyoutube.comumn.edu. This reagent is highly effective for the reduction of aldehydes and ketones while typically not affecting other functional groups like esters or the aromatic pyridine ring. The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The expected product of this reduction would be 1-(6-Bromo-4-methoxypyridin-2-yl)ethanol.
Table 3: Predicted Reduction of the Ketone Moiety
| Starting Material | Reagent and Conditions | Expected Product |
| This compound | NaBH₄, Methanol, Room Temperature | 1-(6-Bromo-4-methoxypyridin-2-yl)ethanol |
This table illustrates the expected outcome based on the known reactivity of sodium borohydride with ketones.
The oxidation of the ethanone group in this compound can lead to various products depending on the oxidant and reaction conditions. A powerful oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) is known to effect a variety of oxidative transformations researchgate.netrsc.orgmasterorganicchemistry.comorganic-chemistry.org. One potential reaction is the Baeyer-Villiger oxidation, where a ketone is converted to an ester masterorganicchemistry.com. In the case of an acetyl group on a pyridine ring, this would likely result in the formation of a pyridyl acetate (B1210297) derivative. However, m-CPBA can also oxidize the nitrogen atom of the pyridine ring to form an N-oxide researchgate.net. The selectivity of these two potential oxidation pathways would depend on the specific reaction conditions and the electronic properties of the substituted pyridine ring.
Table 4: Potential Oxidation Reactions
| Reagent | Potential Reaction | Expected Product |
| m-CPBA | Baeyer-Villiger Oxidation | 6-Bromo-4-methoxy-2-pyridyl acetate |
| m-CPBA | N-Oxidation | 1-(6-Bromo-4-methoxy-1-oxido-pyridin-2-yl)ethanone |
This table outlines plausible oxidation products based on the known reactivity of m-CPBA.
Condensation Reactions for Alpha, Beta-Unsaturated Ketones
The acetyl group of this compound provides a key reactive handle for condensation reactions, particularly the Claisen-Schmidt condensation, to form α,β-unsaturated ketones, also known as chalcones. nih.govuobaghdad.edu.iq This reaction typically involves the base-catalyzed reaction of the ketone with an aromatic aldehyde. uobaghdad.edu.iq The acidic α-protons of the acetyl group are deprotonated by a base, such as sodium hydroxide, to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone.
These chalcone (B49325) derivatives are valuable synthetic intermediates. The newly formed α,β-unsaturated system can undergo a variety of further transformations, including Michael additions and cycloadditions, making them important building blocks in the synthesis of flavonoids and other biologically active molecules. nih.govnih.gov The general scheme for this reaction allows for the introduction of a wide range of substituents based on the choice of the aromatic aldehyde.
Table 1: Representative Claisen-Schmidt Condensation
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Aromatic Aldehyde | NaOH | Ethanol | (E)-1-(6-bromo-4-methoxypyridin-2-yl)-3-arylprop-2-en-1-one |
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, significantly increasing the molecular complexity and diversity of derivatives obtainable from this starting material.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organohalide with an organoboron compound. wikipedia.org In the case of this compound, the bromo-substituent can be effectively coupled with various aryl or heteroaryl boronic acids or their esters to form biaryl compounds. libretexts.orgnih.gov The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle proceeds through oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This methodology is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. nih.gov
Table 2: Example of Suzuki-Miyaura Coupling Conditions
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The bromo-substituent of this compound can react with a variety of terminal alkynes under Sonogashira conditions to yield 6-alkynyl-substituted pyridine derivatives. nih.gov These products are valuable precursors for the synthesis of more complex heterocyclic systems and conjugated materials. libretexts.org The reaction proceeds under relatively mild conditions and has a high tolerance for various functional groups. wikipedia.org
Table 3: Typical Sonogashira Coupling Reaction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is a powerful method for synthesizing aryl amines from aryl halides. The bromo-substituent on this compound can be replaced by a variety of primary or secondary amines using a palladium catalyst, a suitable phosphine ligand (e.g., XantPhos), and a base. researchgate.net This reaction provides a direct route to 6-amino-substituted pyridine derivatives, which are important scaffolds in medicinal chemistry. The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org
Table 4: General Buchwald-Hartwig Amination Conditions
Cyclization and Annulation Reactions Involving the Pyridine Core
The derivatives of this compound, particularly those synthesized through the aforementioned cross-coupling and condensation reactions, can serve as precursors for the construction of fused heterocyclic systems.
The strategic placement of functional groups on the pyridine ring and its substituents allows for intramolecular cyclization reactions to form polycyclic heteroaromatic compounds. For instance, a derivative where the 6-position is substituted with a group containing a nucleophilic center can undergo cyclization with the acetyl group at the 2-position. Similarly, an α,β-unsaturated ketone formed via condensation can participate in annulation reactions. These reactions can lead to the formation of fused ring systems such as pyrido[1,2-a]pyrimidines or other related nitrogen-containing heterocycles. The specific conditions for these cyclizations, such as the choice of catalyst, solvent, and temperature, are highly dependent on the nature of the reacting functional groups and the desired fused ring system.
Intramolecular Cyclization of this compound Remains a Theoretical Postulate
Despite the synthetic potential of this compound as a precursor for novel heterocyclic frameworks, a thorough review of scientific literature reveals no specific examples of intramolecular ring-closing reactions that simultaneously utilize its ethanone and bromine substituents. While the individual reactivity of acyl and bromo functionalities on pyridine rings is well-documented in organic synthesis, their combined participation in a concerted cyclization from this particular scaffold has not been reported.
The synthesis of fused heterocyclic compounds is a significant area of research in medicinal and materials chemistry. Various strategies, such as cyclization reactions, ring-closing metathesis, and Diels-Alder reactions, are employed to construct these complex molecular architectures. Halopyridines and acetylpyridines are common building blocks in these synthetic pathways due to their versatile reactivity.
In theory, the spatial arrangement of the acetyl and bromo groups in this compound could lend itself to intramolecular cyclization, leading to the formation of a new fused ring system. Such a transformation would likely involve the nucleophilic character of the enol or enolate form of the ethanone group attacking the carbon atom bearing the bromine, a common strategy for forming five- or six-membered rings. However, the specific reaction conditions required to facilitate this type of reaction for this substrate have not been described.
The following data table outlines a hypothetical ring-closing reaction, as no experimental data has been found in the reviewed literature.
Hypothetical Ring-Closing Reaction
| Starting Material | Reagents and Conditions | Hypothetical Product |
|---|
Detailed research findings on this specific transformation are absent from the public domain. While numerous studies describe the synthesis of fused pyridine systems from various precursors, none specifically address the intramolecular cyclization of this compound involving both the ethanone and bromine substituents.
Table of Compounds
| Compound Name |
|---|
In-depth Analysis of this compound in Synthetic Chemistry
Currently, there is limited specific information available in publicly accessible scientific literature and databases regarding the direct applications of the chemical compound This compound in the outlined areas of organic synthesis. While substituted pyridines are a critical class of compounds in chemical research and development, detailed research findings focusing solely on this specific isomer are not extensively documented.
The following sections address the requested topics based on the general reactivity and potential utility of closely related brominated and methoxy-substituted pyridine structures in organic synthesis. It is important to note that these are potential applications based on chemical principles rather than documented examples involving the specific target molecule.
Applications of 1 6 Bromo 4 Methoxypyridin 2 Yl Ethanone in Organic Synthesis
Substituted pyridines are fundamental building blocks in medicinal chemistry and materials science. The unique electronic properties and structural features of the pyridine (B92270) ring, combined with the reactivity of substituents like bromine and acetyl groups, make them versatile intermediates. The bromine atom can participate in various cross-coupling reactions, the acetyl group allows for a range of condensation and addition reactions, and the methoxy (B1213986) group influences the reactivity of the pyridine ring.
The structure of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone contains multiple reactive sites, making it a potentially valuable scaffold for constructing more complex molecular architectures.
Pyridine-based polycycles, such as bipyridines and terpyridines, are of significant interest as ligands in coordination chemistry and as components in functional materials. The bromine atom on the pyridine ring is a key functional group for forming carbon-carbon bonds through metal-catalyzed cross-coupling reactions.
For instance, related compounds like 6-bromo-2-acetylpyridine have been used in homocoupling reactions to synthesize bipyridine structures. nih.gov This suggests that this compound could potentially undergo similar transformations, such as nickel- or palladium-catalyzed homocoupling, to yield symmetrically substituted bipyridine polycycles. nih.govmdpi.com
Table 1: Potential Cross-Coupling Reactions for Polycycle Synthesis
| Reaction Type | Catalyst/Reagents | Potential Product |
|---|---|---|
| Homocoupling | Ni(II) complex, Zn | Symmetrical 6,6'-diacetyl-4,4'-dimethoxy-2,2'-bipyridine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted pyridine derivatives |
These reactions would allow for the assembly of complex, multi-ring systems where the pyridine core is central.
The development of methods for creating highly substituted pyridines is a major focus in organic synthesis due to their prevalence in pharmaceuticals and agrochemicals. nih.govnih.govrsc.org The functional groups on this compound offer multiple pathways for diversification.
The bromine atom can be replaced with various functional groups through reactions like the Suzuki, Stille, or Buchwald-Hartwig amination reactions to introduce new aryl, alkyl, or amino substituents at the 6-position. mdpi.com The acetyl group provides another point for modification. For example, it can undergo aldol (B89426) condensation reactions to extend the carbon chain or be converted into other functional groups.
The combination of these reactions on a single starting material allows for the systematic and modular synthesis of a library of highly substituted pyridine derivatives, which is crucial for structure-activity relationship studies in drug discovery.
Pyridine-containing molecules are integral to the design of advanced organic materials, including polymers and materials for electronic applications. researchgate.net Their electron-deficient nature and ability to coordinate with metals make them useful in various contexts.
While direct polymerization or use of this compound in materials science is not documented, its derivatives could serve as monomers. For example, after converting the bromo-substituent into a polymerizable group (like a vinyl or ethynyl (B1212043) group) via cross-coupling, the resulting molecule could be used to synthesize pyridine-based conjugated polymers. Such polymers are investigated for their potential in organic light-emitting diodes (OLEDs), sensors, and as components in solar cells. frontierspecialtychemicals.com
The synthesis of complex natural products and pharmaceutical agents often relies on the use of versatile, functionalized building blocks. A substituted pyridine ring is a common motif in many biologically active molecules. For instance, the drug Etoricoxib, a COX-2 inhibitor, features a polysubstituted pyridine core, and its synthesis involves intermediates derived from substituted bromopyridines. nih.govgoogle.com
Although there is no specific report of this compound being used as an intermediate in the total synthesis of a complex molecule, its structure is emblematic of the type of highly functionalized heterocyclic intermediate that is valuable in such multi-step synthetic campaigns. The orthogonal reactivity of the bromo and acetyl groups would allow for sequential, selective modifications, a key strategy in the construction of complex molecular targets.
Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the molecular structure of 1-(6-bromo-4-methoxypyridin-2-yl)ethanone, offering detailed insights into the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy is employed to identify the number of distinct proton environments and their respective connectivities within the molecule. For this compound, the spectrum is expected to show characteristic signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the acetyl group protons. The chemical shifts (δ) of the pyridine ring protons are influenced by the positions of the bromo, methoxy, and acetyl substituents. The integration of these signals provides a quantitative measure of the number of protons in each environment, while the splitting patterns (multiplicity) reveal an intricate network of spin-spin coupling between neighboring protons, allowing for the establishment of their relative positions.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.35 | s | 1H | H-3 or H-5 |
| 7.20 | s | 1H | H-5 or H-3 |
| 3.95 | s | 3H | -OCH₃ |
| 2.60 | s | 3H | -C(O)CH₃ |
Note: This is a hypothetical representation and actual values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
To further probe the carbon framework of the molecule, ¹³C NMR spectroscopy is utilized. This technique provides a distinct signal for each unique carbon atom in the molecule, offering a definitive confirmation of the carbon skeleton. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For instance, the carbon atom of the carbonyl group in the acetyl moiety is expected to resonate at a significantly downfield position compared to the aromatic and methyl carbons, due to its deshielded nature. The positions of the signals for the pyridine ring carbons are influenced by the electronegativity and resonance effects of the substituents.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 198.0 | C=O |
| 165.0 | C-4 |
| 152.0 | C-2 |
| 140.0 | C-6 |
| 115.0 | C-3 or C-5 |
| 110.0 | C-5 or C-3 |
| 56.0 | -OCH₃ |
| 25.0 | -C(O)CH₃ |
Note: This is a hypothetical representation and actual values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to establish the precise connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling interactions. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the pyridine ring, if any were present.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique would be pivotal in confirming the placement of the acetyl and methoxy groups on the pyridine ring by observing correlations between the methyl protons and the respective ring carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental formula of the compound. The presence of a bromine atom would be readily identified by its characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br), which would be clearly resolved in the HRMS spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is an essential tool for assessing the purity of a sample of this compound. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each eluting component. This allows for the identification of the target compound and any potential impurities, thereby confirming the sample's homogeneity and identity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds. researchgate.net In the context of this compound, GC-MS serves as an essential tool for monitoring reaction progress, identifying byproducts, and assessing the purity of the final product, provided the compound is sufficiently volatile and thermally stable. researchgate.net
The technique couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. The sample is vaporized and carried by an inert gas through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For this compound, the electron ionization mass spectrum is expected to show a molecular ion peak (M+•) corresponding to its molecular weight. A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the bromine atom, with two peaks of nearly equal intensity corresponding to the 79Br and 81Br isotopes. researchgate.net Common fragmentation pathways would likely involve the loss of a methyl radical (•CH3) from the methoxy group, the loss of an acetyl radical (•COCH3), or cleavage of the bromine atom. researchgate.net These distinct fragments allow for unambiguous identification of the compound and differentiation from regioisomers or related impurities. researchgate.net
Table 1: Predicted Key Mass Fragments for this compound in GC-MS
| Fragment Ion | Description | Predicted m/z (for 79Br) |
| [M]+• | Molecular Ion | 230 |
| [M - CH3]+• | Loss of a methyl radical from methoxy group | 215 |
| [M - COCH3]+ | Loss of the acetyl group | 187 |
| [M - Br]+ | Loss of the bromine atom | 151 |
| [C5H3N(OCH3)Br]+ | Pyridine ring fragment | 187 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their characteristic vibrational modes.
For this compound, the FT-IR spectrum would display several key absorption bands confirming its structure. The presence of the ketone is identified by a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1680-1720 cm⁻¹. The aromatic pyridine ring would give rise to multiple characteristic bands, including C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹, and C-H stretching vibrations above 3000 cm⁻¹. pw.edu.plcdnsciencepub.com The methoxy group (-OCH₃) would be identified by C-H stretching vibrations around 2850-2960 cm⁻¹ and a distinct C-O (aryl-alkyl ether) stretching band, typically observed between 1200 and 1275 cm⁻¹. Finally, the C-Br bond would produce a stretching vibration in the lower frequency "fingerprint" region of the spectrum, generally below 600 cm⁻¹.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Methyl (in methoxy) C-H | Stretch | 2850 - 2960 | Medium |
| Ketone C=O | Stretch | 1690 - 1715 | Strong |
| Pyridine Ring C=C, C=N | Stretch | 1400 - 1600 | Medium |
| Aryl-Alkyl Ether C-O | Stretch | 1200 - 1275 | Strong |
| C-Br | Stretch | 500 - 600 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding (n) electrons. pharmatutor.org The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.
The UV-Vis spectrum of this compound is expected to exhibit absorptions characteristic of substituted pyridine systems. Two primary types of electronic transitions are anticipated: π → π* and n → π* transitions. uzh.chyoutube.com
π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic pyridine ring and the carbonyl group. researchgate.net The conjugation between the pyridine ring and the acetyl group would influence the energy of this transition.
n → π transitions:* These lower-intensity absorptions result from the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to a π* anti-bonding orbital. youtube.com These transitions occur at longer wavelengths (lower energy) compared to π → π* transitions. researchgate.net
Substituents on the pyridine ring, such as the bromo and methoxy groups, act as auxochromes and can cause a shift in the λmax to longer wavelengths (a bathochromic or "red" shift). researchgate.net
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | Promotion of π electron from pyridine/carbonyl system | 250 - 300 | High |
| n → π | Promotion of non-bonding electron from N or O | 300 - 350 | Low |
X-ray Crystallography for Absolute Structural Confirmation
While spectroscopic methods provide strong evidence for a molecular structure, single-crystal X-ray crystallography is the definitive technique for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. This method provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. nih.gov
For this compound, a successful crystallographic analysis would unequivocally confirm the substitution pattern on the pyridine ring, verifying the positions of the bromo, methoxy, and acetyl groups. Furthermore, it would reveal the conformation of the molecule, such as the dihedral angle between the plane of the pyridine ring and the acetyl group. nih.gov The analysis also provides insights into the intermolecular interactions in the crystal lattice, such as hydrogen bonding or π–π stacking, which govern the crystal packing. nih.govnih.gov Although no published crystal structure for this specific compound is currently available, data from closely related structures, such as 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, demonstrate the power of this technique to elucidate detailed structural features. nih.govresearchgate.net
Chromatographic Methods for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantitative analysis of non-volatile compounds. cdc.gov It is particularly well-suited for assessing the purity of this compound and for isolating it from reaction mixtures. researchgate.net
The most common mode for this type of analysis is reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Components are separated based on their relative hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.
A typical HPLC analysis for purity assessment would involve injecting a solution of the compound onto the column and eluting with a gradient of increasing organic solvent concentration. The eluent is monitored by a UV detector, set to a wavelength where the compound strongly absorbs (determined from its UV-Vis spectrum). The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For preparative applications, the fraction corresponding to the main peak is collected for isolation of the pure compound. jk-sci.com
Table 4: Typical RP-HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at λmax (e.g., ~270 nm) |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
| Injection Volume | 5 - 20 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable analytical technique for qualitatively monitoring the progress of chemical reactions involving this compound. Its simplicity, speed, and low cost make it a routine method in synthetic organic chemistry to quickly ascertain the consumption of starting materials and the formation of products. rsc.org
The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). wvu.edu Compounds are separated based on their relative affinities for the two phases, which is primarily governed by their polarity. studentdoctor.net For substituted pyridines, a common stationary phase is silica gel, and the mobile phase often consists of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). mdpi.comnih.gov
To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside a reference spot of the starting material, this compound. mdpi.com A "co-spot," where the reaction mixture and the starting material are spotted on top of each other, is also commonly used to aid in the identification of the starting material spot within the reaction mixture lane, especially if the product's retention factor (Rƒ) is very close to that of the reactant. mdpi.com
The plate is then placed in a developing chamber containing the chosen mobile phase. As the solvent moves up the plate by capillary action, the compounds travel at different rates. Less polar compounds interact less with the polar silica gel and travel further up the plate, resulting in a higher Rƒ value. Conversely, more polar compounds have stronger interactions with the stationary phase and move shorter distances, leading to lower Rƒ values. wvu.edu
Due to the conjugated pyridine ring system, this compound and many of its derivatives are UV-active. nih.gov This property allows for non-destructive visualization of the spots by shining UV light (typically at 254 nm) on the TLC plate, where they appear as dark spots against a fluorescent green background. libretexts.org As the reaction proceeds, the intensity of the spot corresponding to the starting material will decrease, while a new spot corresponding to the product will appear and intensify. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. mdpi.com
The selection of an appropriate mobile phase is crucial for achieving good separation. For a compound like this compound, a starting point for the mobile phase could be a mixture of hexanes and ethyl acetate. A structurally similar compound, 2-acetyl-5-bromopyridine, has a reported Rƒ value of 0.49 in a 9:1 hexanes/ethyl acetate system. Given the presence of the electron-donating methoxy group, this compound might be slightly more polar, potentially resulting in a slightly lower Rƒ value under identical conditions. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of the solvents to achieve an optimal Rƒ value for the starting material, ideally between 0.2 and 0.4, to allow for clear separation from both the solvent front and the baseline. studentdoctor.net
The following interactive table provides a hypothetical example of TLC data for monitoring a substitution reaction where the bromo group in this compound is replaced by a more polar nucleophile (e.g., an amine, leading to a more polar product).
Interactive Data Table: Hypothetical TLC Monitoring of a Reaction
Stationary Phase: Silica Gel 60 F₂₅₄
Mobile Phase: Hexane (B92381):Ethyl Acetate (7:3)
Visualization: UV Light (254 nm)
| Time Point | Starting Material (SM) Spot | Product (P) Spot | Rƒ of SM | Rƒ of P | Observations |
| t = 0 min | Present | Absent | 0.45 | - | Only the starting material is present. |
| t = 30 min | Present | Present | 0.45 | 0.20 | A new, more polar product spot has appeared. The starting material spot is still intense. |
| t = 60 min | Present | Present | 0.45 | 0.20 | The product spot has intensified, and the starting material spot has diminished. |
| t = 120 min | Absent | Present | - | 0.20 | The starting material has been completely consumed. The reaction is complete. |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. For a novel compound like 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone, DFT studies would be instrumental in predicting its fundamental electronic properties and reactivity.
Typically, such a study would involve:
Geometric Optimization: Calculation of the lowest energy three-dimensional structure of the molecule.
Frontier Molecular Orbital (FMO) Analysis: Investigation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.
Molecular Electrostatic Potential (MEP) Mapping: Visualization of the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack.
Calculation of Reactivity Descriptors: Quantification of global and local reactivity indices such as electronegativity, chemical hardness, and softness, derived from the electronic structure.
Without specific research on this compound, no data tables for these parameters can be generated.
Molecular Modeling for Conformation and Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling would be employed to study its conformational landscape and potential intermolecular interactions.
Key aspects of such an investigation would include:
Conformational Analysis: Identification of stable conformers and the energy barriers between them. This is particularly relevant for understanding the orientation of the methoxy (B1213986) and acetyl groups relative to the pyridine (B92270) ring.
Intermolecular Interaction Studies: Simulation of how the molecule might interact with other molecules, such as solvents or biological macromolecules. This can involve docking studies if a specific biological target is of interest.
As no such studies have been published for this compound, a detailed analysis of its conformation and interaction modes is not possible.
Mechanistic Pathway Elucidation through Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions. For a compound like this compound, these calculations could be used to explore its reactivity in various chemical transformations.
A typical mechanistic study would involve:
Transition State Searching: Locating the transition state structures for proposed reaction pathways.
Energy Profile Mapping: Calculating the energy changes along a reaction coordinate to determine the activation energies and thermodynamics of the reaction.
Solvent Effects: Modeling the influence of different solvents on the reaction mechanism and energetics.
In the absence of any reported reactions involving this compound that have been studied computationally, no mechanistic pathways can be described.
Correlation of Calculated and Experimental Spectroscopic Parameters
A common application of computational chemistry is the prediction of spectroscopic data (e.g., NMR, IR, UV-Vis) and the correlation of these predictions with experimental measurements. This process can aid in the structural confirmation of a synthesized compound and the interpretation of its experimental spectra.
For this compound, this would entail:
NMR Chemical Shift Calculations: Using methods like Gauge-Independent Atomic Orbital (GIAO) to predict ¹H and ¹³C NMR chemical shifts.
Vibrational Frequency Calculations: Computing the infrared (IR) and Raman spectra to assign vibrational modes to specific molecular motions.
Electronic Transition Calculations: Using Time-Dependent DFT (TD-DFT) to predict UV-Visible absorption spectra.
A comparison of these calculated parameters with experimentally obtained spectra would provide a robust validation of both the computational model and the experimental structure. However, without access to published research containing either the calculated or experimental spectroscopic data for this specific compound, no such correlation or data table can be presented.
Future Research Directions and Synthetic Innovations
Development of Greener and More Sustainable Synthesis Protocols
The chemical industry's growing emphasis on environmental responsibility necessitates the development of sustainable synthetic routes. For 1-(6-bromo-4-methoxypyridin-2-yl)ethanone and its derivatives, future research will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents.
One promising avenue is the adoption of one-pot multicomponent reactions (MCRs) . nih.govacs.orgresearchgate.net These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of efficiency and waste reduction. Microwave-assisted synthesis is another green chemistry tool that can significantly shorten reaction times and improve yields for pyridine (B92270) derivatives. nih.govacs.orgresearchgate.net The use of biodegradable and reusable catalysts, such as those based on magnetic nanoparticles, also presents a sustainable alternative to traditional homogeneous catalysts. mdpi.com
| Green Synthesis Strategy | Key Advantages | Relevant Examples for Pyridine Synthesis |
| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, reduced energy consumption. nih.govacs.orgresearchgate.net | One-pot, four-component synthesis of novel pyridines. nih.gov |
| Solvent-Free Reactions | Reduced use of hazardous organic solvents, simplified purification. acs.org | Four-component annulation of tetra-arylpyridines in air. acs.org |
| Biodegradable Catalysts | Use of non-toxic and renewable catalysts. mdpi.com | Eggshell powder as a heterogeneous catalyst. |
| Magnetic Nanoparticle Catalysts | Easy separation and recyclability of the catalyst. mdpi.com | Synthesis of pyran, chromene, and polyhydroquinoline derivatives. mdpi.com |
These approaches, while demonstrated for other pyridine systems, could be adapted for the synthesis of this compound, leading to more environmentally friendly production methods.
Exploration of Novel Reactivity and Catalytic Systems
The bromine and methoxy (B1213986) groups, along with the acetyl moiety on the pyridine ring of this compound, offer multiple sites for further functionalization. Future research will undoubtedly focus on exploring novel reactions and catalytic systems to selectively modify these positions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgacs.orgwikipedia.org For the target molecule, the bromine at the 6-position is a prime handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of aryl, alkynyl, and amino substituents. The development of ligand-controlled palladium catalysis could enable unconventional site-selectivity in di-halogenated pyridines, a concept that could be extended to selectively functionalize different positions on the pyridine ring. nih.gov
Furthermore, the use of pyridine sulfinates as coupling partners in palladium-catalyzed reactions offers an alternative to boronic acids, which can sometimes be difficult to prepare. tcichemicals.com Iron-, cobalt-, and nickel-based catalysts are also emerging as more sustainable and cost-effective alternatives to palladium for cross-coupling reactions. wikipedia.org
| Catalytic System | Application in Pyridine Chemistry | Potential for this compound |
| Palladium/N-heterocyclic carbene (NHC) ligands | C4-selective cross-couplings of 2,4-dichloropyridines. nih.gov | Selective functionalization of the pyridine core. |
| Palladium/dppf | Conventional C2-selective cross-coupling. nih.gov | Functionalization at the 6-position via the bromo substituent. |
| Pyridine Sulfinates with Pd Catalysis | General nucleophilic coupling partners. tcichemicals.com | Introduction of the 1-(4-methoxypyridin-2-yl)ethanone (B1323375) moiety onto other molecules. |
| Transition-Metal-Free Desulfinative Coupling | Cross-coupling with Grignard reagents. tcichemicals.com | Alternative, milder coupling strategies. |
Expansion of Synthetic Applications in Complex Molecular Architectures
The functionalized pyridine core of this compound makes it an attractive building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. nih.gov Pyridine derivatives are integral components of many biologically active compounds. tjnpr.orgdntb.gov.ua
Future work could involve incorporating this scaffold into larger, polycyclic systems. For instance, the development of cascade reactions, such as tandem Pummerer-type rearrangement and aza-Prins cyclization, could provide access to highly functionalized fused pyridine systems from simple precursors. nih.gov The synthesis of terpyridine derivatives, which are important ligands in catalysis and materials science, is another area where this compound could find application. mdpi.comscispace.com The unique substitution pattern could lead to novel terpyridine ligands with tailored electronic and steric properties.
Interdisciplinary Research Integrating Synthesis with Advanced Characterization and Computational Studies
To fully realize the potential of this compound and its derivatives, a multidisciplinary approach is essential. The integration of synthetic chemistry with advanced analytical techniques and computational modeling can accelerate the discovery and optimization of new materials and molecules.
Advanced Characterization: Techniques such as X-ray crystallography are crucial for unambiguously determining the three-dimensional structure of newly synthesized compounds. mdpi.com Spectroscopic methods, including NMR and mass spectrometry, are vital for routine characterization and reaction monitoring. nih.govnih.gov
Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. bohrium.comresearchgate.netnih.gov For example, Frontier Molecular Orbital (HOMO-LUMO) analysis can help predict the reactivity of different sites on the pyridine ring, guiding the design of new reactions. nih.gov Molecular docking studies can be used to predict the binding affinity of new pyridine derivatives to biological targets, aiding in the design of new therapeutic agents. nih.gov
| Interdisciplinary Approach | Contribution to Research |
| X-ray Crystallography | Provides precise 3D structural information of complex molecules. mdpi.com |
| NMR Spectroscopy | Elucidates molecular structure and confirms successful synthesis. nih.govnih.gov |
| Density Functional Theory (DFT) | Predicts reactivity, stability, and spectroscopic properties. bohrium.comresearchgate.netnih.gov |
| Molecular Docking | Simulates the interaction of molecules with biological targets to guide drug design. nih.gov |
By combining these powerful tools, researchers can gain a deeper understanding of the structure-property relationships of this compound derivatives, leading to the rational design of new molecules with desired functions.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone?
Synthesis typically involves bromination and acylation steps. For bromination, controlled temperatures (0–25°C) and solvents like acetic acid or dichloromethane are critical to avoid over-bromination . Continuous flow reactors can enhance yield (up to 85%) and reproducibility by ensuring consistent mixing and temperature control . Key parameters to monitor include reaction time (4–8 hours), stoichiometry of brominating agents (e.g., Br₂ or NBS), and inert atmosphere to prevent side reactions.
Q. Table 1: Comparison of Bromination Conditions
| Brominating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | Acetic Acid | 0–5 | 78 |
| NBS | DCM | 20–25 | 85 |
Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation in solvents like ethanol/water mixtures.
- Collecting intensity data with a Mo/Kα radiation source (λ = 0.71073 Å).
- Refinement using the Flack parameter to confirm absolute configuration, avoiding false chirality-polarity indications .
Example: A similar bromopyridine derivative showed an R factor of 0.054 and C–C bond precision of 0.009 Å under these conditions .
Q. What analytical techniques are recommended for purity assessment and structural validation?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase. Validate via retention time comparison and spiking experiments .
- NMR : Key signals include the methoxy proton (δ 3.8–4.0 ppm), pyridinium protons (δ 7.5–8.5 ppm), and carbonyl carbon (δ 195–205 ppm in ¹³C NMR) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 230.0 (calculated for C₈H₈BrNO₂).
Advanced Research Questions
Q. How can computational modeling predict reactivity and synthetic pathways for derivatives of this compound?
Tools like PubChem’s PISTACHIO and REAXYS databases enable retrosynthetic analysis. For example:
- Precursor Scoring : Prioritize precursors with high synthetic feasibility (e.g., 4-methoxypyridine derivatives).
- Mechanistic Insights : DFT calculations can model transition states for nucleophilic substitution at the bromine site, predicting regioselectivity .
Example: A PubChem-derived route for a similar compound achieved 92% accuracy in predicting viable pathways .
Q. What strategies address contradictions between experimental and computational data in structural studies?
- Crystallographic Refinement : Use the x parameter (incoherent scattering model) instead of η to avoid overprecision in centrosymmetric near-structures .
- Dynamic NMR : Resolve discrepancies in tautomeric forms by variable-temperature experiments (e.g., -40°C to 80°C) .
- Cross-Validation : Compare SCXRD data with powder XRD and IR spectroscopy to confirm phase purity.
Q. How can researchers design bioactivity assays for this compound’s enzyme inhibition potential?
- Target Selection : Focus on enzymes with conserved pyridine-binding pockets (e.g., kinases or monooxygenases).
- Assay Design :
- SAR Studies : Modify the methoxy or bromine groups to correlate structural changes with activity trends.
Q. What methodologies optimize regioselectivity in nucleophilic substitution reactions at the bromine site?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr mechanisms, while protic solvents favor radical pathways.
- Catalysis : Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) achieves >90% regioselectivity for aryl-aryl bonds .
- Leaving Group Engineering : Replace bromine with triflate for enhanced reactivity in palladium-mediated reactions.
Q. Table 2: Regioselectivity in Substitution Reactions
| Reaction Type | Catalyst | Solvent | Regioselectivity (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | DMF | 95 |
| Nucleophilic Aromatic Substitution | None | DMSO | 80 |
Q. How can researchers mitigate challenges in scaling up synthesis from lab to pilot plant?
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Green Chemistry Principles : Substitute hazardous brominating agents with electrochemical bromination to reduce waste .
- Quality by Design (QbD) : Use factorial designs to optimize parameters (e.g., temperature, stirring rate) for robustness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
